1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15551092
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O4 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 1-(4-butoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H22N2O4/c1-2-3-16-31-18-13-11-17(12-14-18)23-22-24(29)19-8-4-5-9-20(19)32-25(22)26(30)28(23)21-10-6-7-15-27-21/h4-15,23H,2-3,16H2,1H3 |
| Standard InChI Key | BACXUSJBXUQDJB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Introduction
Structural Characteristics
Molecular Framework and Functional Groups
The compound’s architecture centers on a dihydrochromeno[2,3-c]pyrrole core, a tricyclic system comprising fused benzene, pyrrole, and chromene rings. Key functional groups include:
-
A 4-butoxyphenyl substituent at position 1, contributing hydrophobic character and potential π-stacking interactions.
-
A pyridin-2-yl group at position 2, introducing hydrogen-bonding capabilities and electronic diversity.
-
Two ketone groups at positions 3 and 9, which may participate in redox reactions or serve as hydrogen-bond acceptors.
The butoxy side chain enhances lipid solubility, potentially improving membrane permeability—a critical factor in drug design. Comparative analysis with analogues like 7-chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveals that halogenation or methoxy substitution alters electronic distributions and biological target affinities.
Synthetic Pathways
Multi-Step Organic Synthesis
While no explicit synthesis protocol for this compound is publicly documented, established routes for analogous chromeno-pyrroles involve:
-
Formation of the pyrrole-chromene scaffold via cyclocondensation of substituted phenols with α,β-unsaturated carbonyl compounds.
-
Introducing the 4-butoxyphenyl group through Ullmann-type coupling or nucleophilic aromatic substitution, often employing copper catalysts.
-
Installing the pyridin-2-yl moiety via Suzuki-Miyaura cross-coupling, utilizing palladium catalysts and boronic acid derivatives.
Critical parameters include:
-
Temperature control (typically 80–120°C for coupling reactions).
-
Solvent selection (polar aprotic solvents like dimethylformamide or tetrahydrofuran).
-
Purification methods (column chromatography or recrystallization).
Yields for similar compounds range from 45% to 72%, depending on steric and electronic factors.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C26H22N2O4 |
| Molecular Weight | 426.5 g/mol |
| Melting Point | 218–222°C (predicted) |
| LogP | 3.8 (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
The logP value suggests moderate lipophilicity, aligning with its butoxyphenyl group. Stability studies on analogous compounds indicate degradation under strong acidic or basic conditions, necessitating pH-controlled formulations.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-... | C24H18ClN2O4 | Chlorine substitution at C7 | Anticancer (IC50: 4.3 μM) |
| 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-... | C25H19ClN2O4 | Chlorobenzyl group at C2 | Anti-inflammatory (IL-6 ↓ 62%) |
| 1-(4-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-... | C19H18N2O3 | Pyridin-3-ylmethyl at C2 | Antimicrobial (MIC: 22 μg/mL) |
This table highlights how substituent variations modulate bioactivity. The target compound’s butoxyphenyl group may offer superior pharmacokinetics compared to shorter alkoxy chains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume